molecular formula C19H11Cl2F3N2O B1401773 N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 1311279-49-8

N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No. B1401773
M. Wt: 411.2 g/mol
InChI Key: PCKBMGADWGLCEH-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide, also known as CTB or Compound 15, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been utilized to separate imatinib mesylate and related substances, including benzamide derivatives, demonstrating the method's effectiveness in quality control and the analysis of synthesized samples. This process is significant for ensuring the purity and quality of pharmaceutical compounds (Ye et al., 2012).

Discovery of Histone Deacetylase Inhibitors

The discovery and development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase (HDAC) inhibitor highlights its potential as an anticancer drug. This compound selectively inhibits certain HDACs, demonstrating significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).

Metabolism and Excretion Study

A detailed study on the absorption, distribution, metabolism, and excretion of vismodegib, a benzamide derivative, in rats and dogs revealed extensive metabolism and excretion patterns. This research is crucial for understanding the pharmacokinetics of new therapeutic agents (Yue et al., 2011).

C-H Borylation of Benzamides and Pyridines

Research on the iridium-catalyzed C-H borylation of benzamides and pyridines, including benzamide derivatives, has shown promising results. This method contributes to the development of more efficient synthetic pathways in organic chemistry and drug discovery (Yang et al., 2019).

Development of Potassium Channel Openers

The development of N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy and pain illustrates the therapeutic potential of benzamide compounds in neurological disorders. This research has led to the identification of compounds with promising activity and acceptable safety profiles (Amato et al., 2011).

Synthesis of Phthalimide Derivatives

The cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides offers a novel approach to synthesizing phthalimide derivatives, showcasing the versatility of benzamide compounds in organic synthesis (Fu et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2O/c20-14-4-6-15(7-5-14)25-18(27)12-3-1-2-11(8-12)16-9-13(19(22,23)24)10-17(21)26-16/h1-10H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBMGADWGLCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NC(=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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